N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . The average weight is 453.557 and the monoisotopic weight is 453.183460445 .Scientific Research Applications
Synthesis and Antimicrobial Screening
Antimicrobial Properties : A study by Desai, Rajpara, and Joshi (2013) discusses the synthesis of derivatives similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-ethoxybenzamide. These compounds show significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various strains of fungi. This suggests potential therapeutic applications for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Biological Activity : Patel and Dhameliya (2010) reported on the synthesis of compounds with structures similar to the one . Their study found that these compounds exhibit promising antibacterial activities, suggesting their potential as antimicrobial agents (Patel & Dhameliya, 2010).
Fluorobenzamides and Antimicrobial Activity
- Fluorobenzamides as Antimicrobials : Desai, Rajpara, and Joshi (2013) also explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity. This research indicates the role of the fluorine atom in enhancing the antimicrobial properties of these compounds (Desai, Rajpara, & Joshi, 2013).
DNA Repair Inhibition
- Inhibition of DNA Repair : Mei‐Chuan Chen et al. (2015) investigated COH29, a compound with a structure related to this compound, which inhibits human ribonucleotide reductase. This enzyme is crucial in DNA replication and repair. Their research suggests that COH29 interferes with DNA repair pathways, particularly in cancer cells deficient in BRCA1, a gene involved in DNA damage repair (Mei‐Chuan Chen et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-ethoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is believed to interact with its target, cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell division and proliferation.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-18-8-5-4-7-16(18)19(22)20-17-13-15(10-9-14(17)2)21-11-6-12-26(21,23)24/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMALZFTYAUBEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.